Glucocorticoid receptor modulator 1

NF-κB transrepression SGRM potency Anti-inflammatory screening

Glucocorticoid receptor modulator 1 (CAS 2868357-11-1, also designated compound B53) is a non-steroidal, orally active, selective glucocorticoid receptor modulator (SGRM) belonging to the N-acyl-6-sulfonamide-tetrahydroquinoline chemotype. It was discovered and optimized through structure-based design from the parental hit HP-19 and is distinct from classical steroidal glucocorticoids such as dexamethasone and prednisolone in its ability to dissociate NF-κB/AP-1-driven transrepression (anti-inflammatory) from glucocorticoid response element (GRE)-mediated transactivation (side-effect-associated).

Molecular Formula C24H23ClN2O4S
Molecular Weight 471.0 g/mol
Cat. No. B10857230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor modulator 1
Molecular FormulaC24H23ClN2O4S
Molecular Weight471.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C24H23ClN2O4S/c1-16-13-22(31-2)23(15-20(16)25)32(29,30)26-19-10-11-21-18(14-19)9-6-12-27(21)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-15,26H,6,9,12H2,1-2H3
InChIKeyBDARZHMPJRWQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucocorticoid Receptor Modulator 1 (B53) – Procurement-Grade Non-Steroidal SGRM for Inflammatory Disease Research


Glucocorticoid receptor modulator 1 (CAS 2868357-11-1, also designated compound B53) is a non-steroidal, orally active, selective glucocorticoid receptor modulator (SGRM) belonging to the N-acyl-6-sulfonamide-tetrahydroquinoline chemotype [1]. It was discovered and optimized through structure-based design from the parental hit HP-19 and is distinct from classical steroidal glucocorticoids such as dexamethasone and prednisolone in its ability to dissociate NF-κB/AP-1-driven transrepression (anti-inflammatory) from glucocorticoid response element (GRE)-mediated transactivation (side-effect-associated) [1][2].

Why Dexamethasone and Other Steroidal GR Agonists Cannot Substitute for Glucocorticoid Receptor Modulator 1 in Dissociation-Focused Research


Interchanging Glucocorticoid receptor modulator 1 (B53) with dexamethasone, prednisolone, or other classical steroidal GR agonists introduces a confounding dual activation of both transrepression and transactivation pathways [1]. Dexamethasone drives GRE-mediated transactivation of genes linked to osteoporosis, hyperglycemia, insulin resistance, and muscle atrophy [2], whereas B53 has been explicitly demonstrated to exhibit potent NF-κB transrepression (IC50 = 9 nM) with no detectable transactivation activity [1]. This mechanistic dissociation is the core value proposition for procurement in SGRM-focused programs and cannot be replicated by any steroidal GR ligand currently available as a research tool [3].

Glucocorticoid Receptor Modulator 1 (B53) – Head-to-Head Quantitative Differentiation Evidence


NF-κB Transrepression Potency of B53 Matches Dexamethasone Within 2-Fold

In a direct head-to-head comparison within the same publication, compound B53 exhibited NF-κB transrepression activity (IC50 = 0.009 ± 0.001 μM, i.e., 9 nM) that is within 1.8-fold of dexamethasone (IC50 = 0.005 ± 0.001 μM, i.e., 5 nM) [1]. This places B53 among the most potent non-steroidal SGRMs for NF-κB inhibition, and notably, this potency is achieved without transactivation activity, unlike dexamethasone.

NF-κB transrepression SGRM potency Anti-inflammatory screening

Complete Absence of GR Transactivation Activity – The Definitive Dissociation Feature

B53 is explicitly reported to show 'no transactivation activity' in the GRE-mediated transactivation assay, while dexamethasone robustly activates GRE-driven transcription (EC50 values reported in literature range from ~5–50 nM depending on cell context) [1][2]. This qualitative binary distinction — absent vs. present transactivation — is the mechanistic basis for the expected reduction in glucocorticoid-typical adverse effects such as osteoporosis, hyperglycemia, and skin atrophy that are driven by GRE-mediated gene transcription [3].

Transactivation dissociation GRE reporter assay Side-effect profiling

In Vivo Dermatitis Amelioration via Oral Dosing – Mouse Model Efficacy Data

B53 significantly relieved dermatitis in a mouse model when administered orally at 5, 10, and 20 mg/kg for 24 days, with no substantial body weight loss reported in the B53-treated group compared to controls, suggesting a general safety profile [1]. In contrast, dexamethasone at anti-inflammatory doses in rodent models is well-documented to induce body weight loss, hyperglycemia, and bone loss [2]. The dermatitis model used a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis protocol in mice .

Atopic dermatitis model Oral SGRM In vivo anti-inflammatory

Broad-Spectrum Pro-Inflammatory Cytokine and Chemokine Suppression in Macrophages

In RAW264.7 mouse macrophages, B53 (10 μM, 24 h) reduced mRNA expression of six inflammatory mediators: IL-6, IL-1β, TNF-α, TSLP, MMP-13, and CCL-2 . Dose-dependent reduction of IL-6 and TNF-α protein was confirmed with IC50 values of 6.90 μM and 7.74 μM, respectively . By comparison, dexamethasone is broadly effective across these markers but drives additional GRE-dependent gene expression (e.g., GILZ, DUSP1) that B53 does not [1]. The non-steroidal SGRM AZD9567 (IC50 NF-κB transrepression = 41 nM) differs in its partial agonist profile with 56% efficacy in transactivation antagonist mode [2].

Cytokine suppression RAW264.7 macrophages Inflammatory mediator profiling

Non-Steroidal Chemotype with Favorable Physicochemical Profile for Oral Formulation

Glucocorticoid receptor modulator 1 (B53) has a molecular weight of 470.97 g/mol, molecular formula C24H23ClN2O4S, calculated LogP of 4.8, and 5 hydrogen bond acceptors . This profile is consistent with orally bioavailable small molecules and contrasts with steroidal GR ligands such as dexamethasone (MW 392.46, steroidal tetracyclic core) which carry inherent cross-reactivity risks toward mineralocorticoid (MR), progesterone (PR), and androgen receptors (AR) due to the conserved steroid scaffold [1]. B53 is explicitly described as 'highly specific to GR' with a milder adverse effect profile, attributable in part to its non-steroidal chemotype [2].

Non-steroidal chemotype Oral bioavailability Physicochemical properties

Glucocorticoid Receptor Modulator 1 (B53) – Optimal Research Application Scenarios Based on Quantitative Evidence


Mechanistic Dissection of GR Transrepression vs. Transactivation Pathways in Inflammation

B53 is the ideal tool compound for experiments that require selective activation of the GR transrepression pathway without confounding GRE-driven transactivation. With NF-κB IC50 of 9 nM — within 2-fold of dexamethasone — and zero transactivation activity, B53 enables clean pharmacological separation of these two GR signaling arms [1]. Use B53 as the transrepression-selective probe alongside dexamethasone (dual pathway activator) and a pure GR antagonist (e.g., RU-486/mifepristone) to establish pathway-specific contributions to gene expression changes in macrophage, keratinocyte, or synoviocyte models.

In Vivo Dermatitis and Skin Inflammation Models Requiring Oral Dosing Without Metabolic Toxicity

For rodent models of atopic dermatitis (DNCB-induced or oxazolone-induced), B53 provides oral anti-inflammatory efficacy at 5-20 mg/kg with no substantial body weight loss, directly addressing the key limitation of oral dexamethasone in chronic dosing studies [1]. This makes B53 particularly suitable for 2-4 week efficacy studies where steroid-induced cachexia, hyperglycemia, or bone loss would otherwise confound endpoint measurements. Procurement should include the 25-100 mg solid format for convenient formulation in oral gavage vehicles.

Comparative SGRM Screening and Structure-Activity Relationship (SAR) Studies

B53 represents the optimized endpoint of a 62-compound SAR campaign starting from HP-19, achieving a 4.5-fold improvement in NF-κB transrepression potency (HP-19 IC50 = 41 nM → B53 IC50 = 9 nM) while maintaining complete transactivation silence [1]. For medicinal chemistry teams developing next-generation SGRMs, B53 serves as the benchmark comparator against which new analogs should be measured on three axes: NF-κB transrepression potency (target: ≤9 nM), AP-1 transrepression potency (target: ≤130 nM), and transactivation activity (target: undetectable). Purchase alongside HP-19 as the parental control.

Cytokine Storm and Multi-Mediator Inflammation Profiling in Macrophage Biology

B53's demonstrated suppression of six inflammatory mediators (IL-6, IL-1β, TNF-α, TSLP, MMP-13, CCL-2) in RAW264.7 macrophages at 10 μM, with confirmed dose-dependent IC50 values for IL-6 (6.90 μM) and TNF-α (7.74 μM), makes it a valuable compound for multi-cytokine profiling studies [1]. Unlike dexamethasone, which concurrently activates GRE-dependent counter-regulatory genes like GILZ and DUSP1, B53 produces a cleaner anti-inflammatory transcriptional signature, reducing analytical complexity in RNA-seq or multiplex cytokine studies aimed at identifying transrepression-specific gene networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocorticoid receptor modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.